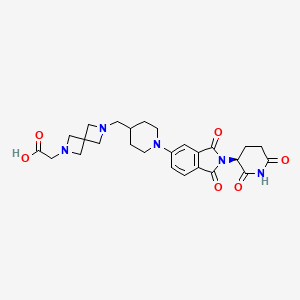
E3 Ligase Ligand-linker Conjugate 100
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 100 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and the corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 100 involves the conjugation of Thalidomide with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thalidomide: Large-scale production of Thalidomide is carried out using optimized reaction conditions to ensure high yield and purity.
Conjugation with Linker: The bulk-produced Thalidomide is then conjugated with the linker using automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 100 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the Thalidomide molecule.
Coupling Reactions: Formation of the conjugate through the reaction of Thalidomide with the linker.
Common Reagents and Conditions:
Coupling Agents: EDC and NHS are commonly used to facilitate the conjugation process.
Solvents: Dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are often used as solvents in these reactions.
Major Products: The primary product of these reactions is the this compound, which serves as an intermediate for the synthesis of PROTAC molecules.
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 100 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 100 functions by recruiting the CRBN protein through its Cereblon ligand component. This recruitment facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is central to the action of PROTACs, which harness the cellular ubiquitin-proteasome system for targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 100 is unique due to its specific composition of Thalidomide and the corresponding linker. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Used in PROTACs targeting different proteins.
MDM2 Ligand-linker Conjugates: Employed in the degradation of proteins involved in cancer pathways.
Cereblon Ligand-linker Conjugates: Other variants that recruit CRBN protein for targeted degradation.
Eigenschaften
Molekularformel |
C26H31N5O6 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
2-[6-[[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptan-2-yl]acetic acid |
InChI |
InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1 |
InChI-Schlüssel |
VHJOJNBGACKDTI-FQEVSTJZSA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
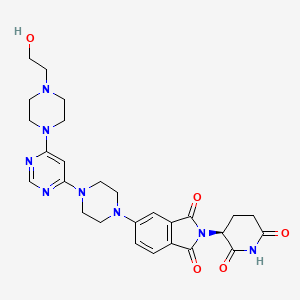
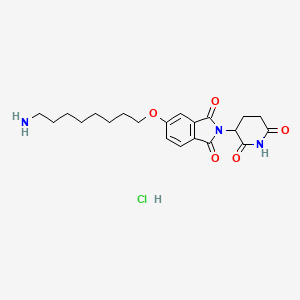
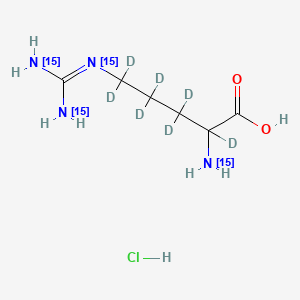
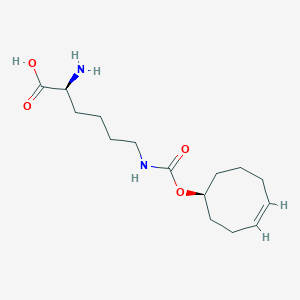
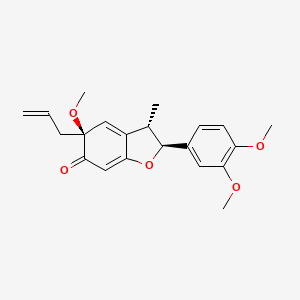
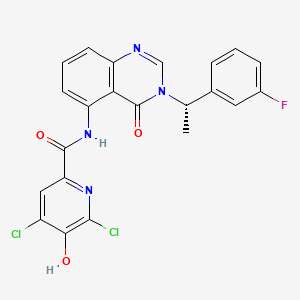
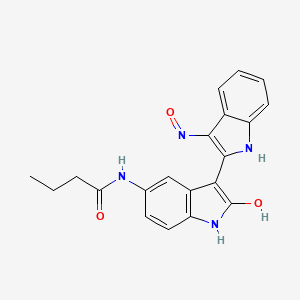
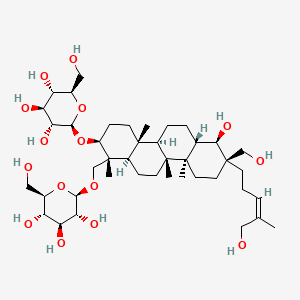
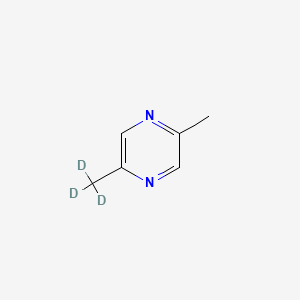
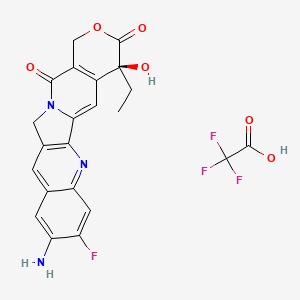
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
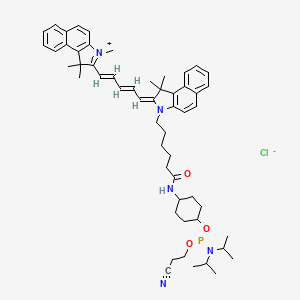
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
